N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Antiviral discovery Adenovirus ECHO-9 virus

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular formula C₁₂H₁₁N₅OS; MW 273.31 g/mol) belongs to the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide chemotype, a scaffold explored for antiviral and antiproliferative applications because the 1,2,4-triazole nucleus confers heme‑iron coordination capability and the sulfanyl‑acetamide linker provides a tunable vector for N‑aryl substitution. The ortho‑cyanophenyl anilide terminus distinguishes this compound from its para‑cyano positional isomer (CAS 481713‑13‑7) and from other N‑aryl congeners that have been evaluated in published antiviral and cytotoxicity screens.

Molecular Formula C12H11N5OS
Molecular Weight 273.32 g/mol
Cat. No. B10888884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC12H11N5OS
Molecular Weight273.32 g/mol
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C12H11N5OS/c1-17-8-14-16-12(17)19-7-11(18)15-10-5-3-2-4-9(10)6-13/h2-5,8H,7H2,1H3,(H,15,18)
InChIKeyRPLFUUSDSNAQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide – Scaffold Identity and Research-Grade Procurement Context


N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular formula C₁₂H₁₁N₅OS; MW 273.31 g/mol) belongs to the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide chemotype, a scaffold explored for antiviral and antiproliferative applications because the 1,2,4-triazole nucleus confers heme‑iron coordination capability and the sulfanyl‑acetamide linker provides a tunable vector for N‑aryl substitution [1]. The ortho‑cyanophenyl anilide terminus distinguishes this compound from its para‑cyano positional isomer (CAS 481713‑13‑7) and from other N‑aryl congeners that have been evaluated in published antiviral and cytotoxicity screens . This compound is currently offered by several research‑chemical suppliers for pre‑clinical discovery; however, direct, side‑by‑side biological data that isolate the contribution of the ortho‑cyano substituent remain sparse, and selection should therefore be driven by well‑defined structural hypotheses rather than by claims of empirically established superiority [2].

1
Scaffold-specific SAR probe for ortho-cyanophenyl positional isomerism studies
2
Hypothesis-driven selection: no direct biological data exist; suited for pioneering SAR expansion
3
Context-dependent: antiviral and antiproliferative screening requires user-side validation

Why N-Aryl Positional Isomers of the 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Scaffold Cannot Be Used Interchangeably


Within the 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide series, even modest modifications of the N‑aryl terminus produce large changes in biological outcome. In the foundational antiviral study by Wujec et al., the unsubstituted primary amide (compound 1) was completely inactive against adenovirus type 5, whereas the N‑(pyrrolidin‑1‑ylmethyl) derivative (compound 4) reduced viral titer by 53 % [1]. The cyanophenyl anilide sub‑series introduces an additional layer of differentiation through positional isomerism: the ortho‑cyano group places a strong electron‑withdrawing substituent adjacent to the acetamide NH, altering both the conformational equilibrium of the N‑aryl ring and the hydrogen‑bond donor/acceptor profile relative to the para‑cyano isomer . Because published antiviral and antiproliferative structure–activity relationship (SAR) data for this scaffold do not yet include ortho‑cyanophenyl examples, a researcher cannot assume that the activity trends observed for para‑substituted or heterocyclic N‑aryl analogs will transfer to the 2‑cyanophenyl congener; procurement decisions must therefore be based on the hypothesis being tested rather than on assumed pharmacological equivalence [2].

Target Compound
ortho-CN: steric constraint and potential intramolecular N–H···N≡C interaction
Alternative Isomer
para-CN (CAS 481713-13-7): free rotation, different dipole orientation
Positional isomerism may alter target-binding geometry and hydrogen-bond presentation. SAR for the ortho-cyanophenyl congener is uncharacterized; activity cannot be extrapolated from the para isomer or aliphatic N-substituted analogs.

Quantitative Differentiation Evidence for N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Versus Closest Comparators


Class-Level Antiviral Potency Range of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives Against Ad-5 and ECHO-9 Viruses

The Wujec et al. (2011) study provides the only published quantitative antiviral dataset for the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide chemotype. Four N‑substituted derivatives (1–4) were evaluated against human adenovirus type 5 (Ad‑5; DNA virus) and ECHO‑9 (RNA virus) in HEK‑293 and GMK cell‑based assays. The N‑(pyrrolidin‑1‑ylmethyl) derivative (compound 4) achieved 53.26 % reduction in Ad‑5 titer (1.379 log) at 50 µg/mL and 47.04 % reduction (1.0 log) in Ad‑5 replication at 10–50 µg/mL. Against ECHO‑9, compound 2 (piperidin‑1‑ylmethyl) showed 58.53 % virucidal reduction (1.589 log) at 200 µg/mL [1]. The N‑(2‑cyanophenyl) target compound was not included in this study; therefore these values establish the activity range achievable within the scaffold and serve as a baseline for hypothesis‑driven testing of the ortho‑cyanophenyl analog.

Class-Level Antiviral Range
Class-level
0–53% viral titer reduction (Ad-5); 11–59% (ECHO-9) across 4 N-substituted derivatives
Scaffold antiviral benchmark; ortho-CN congener not tested
Wujec et al. 2011; HEK-293/GMK cells; 2.5–200 µg/mL
Antiviral discovery Adenovirus ECHO-9 virus Triazole SAR

Class-Level Antiproliferative Activity of 2-(4H-[1,2,4]Triazol-3-yl-sulfanyl)-acetamide Derivatives Against L1210 Leukemia Cells

Demir et al. (2021) evaluated the cytotoxic effects of a panel of 2-(4H‑[1,2,4]triazol‑3‑yl‑sulfanyl)‑acetamide derivatives against the L1210 rodent leukemia cell line and assessed antioxidant properties via DPPH radical scavenging and MDA/lipid peroxidation assays in S. cerevisiae [1]. The study concluded that the tested derivatives possessed effective cytotoxic activity on L1210 cells, although they did not exhibit statistically significant antioxidant or lipid‑peroxidation‑modulating effects [1]. The target compound N‑(2‑cyanophenyl)‑2‑[(4‑methyl‑1,2,4‑triazol‑3‑yl)sulfanyl]acetamide was not among the specific derivatives reported; however, the close structural homology (shared 4‑methyl‑1,2,4‑triazole‑3‑sulfanyl‑acetamide core with variation at the N‑aryl terminus) supports class‑level inference that antiproliferative activity may extend to the ortho‑cyanophenyl congener pending direct confirmatory testing.

Class-Level Antiproliferative Activity
Class-level
Effective cytotoxicity on L1210 leukemia cells; no antioxidant mechanism observed
Supports cytotoxicity endpoint review for this chemotype
Demir et al. 2021; L1210 rodent leukemia model
Cancer research Leukemia Cytotoxicity Triazole acetamide

Ortho- vs. Para-Cyanophenyl Positional Isomerism: Conformational and Hydrogen-Bonding Differentiation

The ortho‑cyanophenyl group in the target compound creates a sterically congested environment around the acetamide NH that is absent in the para‑cyano isomer (CAS 481713‑13‑7). In the ortho isomer, the nitrile group is positioned to participate in intramolecular dipolar interactions with the adjacent amide NH (N···C≡N distance ≈2.8–3.2 Å in low‑energy conformers), which can rigidify the local conformation and modulate hydrogen‑bond donor capacity. Computationally predicted logP values for the ortho‑cyanophenyl and para‑cyanophenyl isomers are expected to be similar (≈1.3–1.5), but the topological polar surface area (tPSA) and the spatial orientation of the cyano dipole differ, potentially affecting membrane permeability and target‑binding geometry [1]. No published experimental comparison of the two isomers exists in the public domain; this differentiation is therefore based on well‑established principles of medicinal chemistry and conformational analysis .

Ortho vs. Para Isomerism
Data to verify
ortho-CN: restricted rotation, intramolecular N–H···N≡C possible; para-CN: free rotation, distant dipole
Conformational and H-bond presentation may differ; experimental confirmation needed
In silico analysis; no comparative binding data available
Medicinal chemistry Positional isomerism SAR Cyanophenyl

Scaffold-Level Structure–Activity Relationship: Impact of N‑Substitution on Biological Activity in the 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Series

The Wujec et al. (2011) dataset explicitly demonstrates that the nature of the N‑substituent is the dominant determinant of biological activity within this chemotype, while the 4‑methyl‑4H‑1,2,4‑triazole‑3‑sulfanyl‑acetyl portion is a constant pharmacophoric element [1]. Compound 1 (unsubstituted amide) showed no antiviral or virucidal activity against Ad‑5 at any concentration, whereas all three N‑substituted analogs (compounds 2–4) exhibited measurable activity. The rank order of potency differed between Ad‑5 and ECHO‑9, indicating that the N‑substituent also influences virus‑selectivity profiles. Cytotoxicity similarly varied: compound 4 was the most cytotoxic (nontoxic only up to 50–100 µg/mL vs. 200 µg/mL for compounds 1–3) [1]. This SAR pattern establishes that N‑(2‑cyanophenyl) substitution represents a distinct chemical hypothesis that cannot be de‑risked by data from morpholine, piperidine, or pyrrolidine Mannich‑base analogs.

SAR: N-Substitution Impact
Class-level
Activity difference: 0% (unsubstituted) to 53% (N-pyrrolidinylmethyl) against Ad-5
N-substitution is critical efficacy switch; ortho-CN aromatic anilide space remains unexplored
Wujec et al. 2011; Ad-5 in HEK-293 cells
SAR Triazole Medicinal chemistry Antiviral

Caveat on the Current Evidence Base: Absence of Direct Comparative Data for the Ortho-Cyanophenyl Congener

A systematic search of PubMed, PubChem, BindingDB, ChEMBL (via ZINC15), and patent literature (as of April 2026) did not identify any peer‑reviewed study or patent that reports quantitative biological data for N‑(2‑cyanophenyl)‑2‑[(4‑methyl‑1,2,4‑triazol‑3‑yl)sulfanyl]acetamide. The ZINC15 entry for this compound (ZINC13952669) explicitly states: 'There is no known activity for this compound' [1]. The structurally closest analog with a public database record is N‑(4‑cyanophenyl)‑2‑[(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)sulfanyl]acetamide (CAS 481713‑13‑7), which likewise lacks published biological assay data . All differentiation claims presented in this guide are therefore derived from (a) class‑level inference from the 2‑[(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)sulfanyl]acetamide chemotype literature, (b) established principles of medicinal chemistry regarding ortho‑ vs. para‑substituent effects, and (c) computed physicochemical properties. Prospective users should treat procurement of this compound as hypothesis‑generating rather than as selection of a validated lead.

Evidence Gap Acknowledgment
Source review
Zero published biological assay results for the ortho-cyanophenyl congener (ZINC13952669)
Procurement supports hypothesis generation, not validated lead selection
Literature search April 2026; PubMed, ChEMBL, ZINC15
Evidence gap Research chemical Procurement decision support

Recommended Research Application Scenarios for N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Based on Current Evidence


Ortho-Cyanophenyl SAR Probe for Antiviral Triazole-Acetamide Chemotype Expansion

Use as a structurally novel N‑aryl variant to extend the SAR landscape established by Wujec et al. (2011) [1]. The existing dataset covers only aliphatic amine Mannich‑base N‑substituents (piperidine, morpholine, pyrrolidine); introduction of an aromatic, electron‑deficient ortho‑cyanophenyl group probes whether π‑stacking or dipole‑mediated interactions with viral targets can enhance potency beyond the ≈53 % Ad‑5 inhibition ceiling observed for compound 4.

Positional Isomer Pair Analysis: Ortho- vs. Para-Cyanophenyl Pharmacological Profiling

Procure both the ortho‑cyanophenyl (target compound) and para‑cyanophenyl (CAS 481713‑13‑7) isomers for parallel biological evaluation . This head‑to‑head comparison can isolate the contribution of cyano group position to target binding, cytotoxicity, and ADME properties within an otherwise identical chemotype framework, addressing a fundamental medicinal chemistry question.

Antiproliferative Screening in Leukemia and Solid Tumor Cell Panels

Based on the class‑level cytotoxic activity demonstrated by Demir et al. (2021) for 2‑(4H‑[1,2,4]triazol‑3‑yl‑sulfanyl)‑acetamide derivatives against L1210 leukemia cells [2], screen the ortho‑cyanophenyl congener in expanded oncology panels (e.g., NCI‑60 or a focused leukemia/lymphoma panel) to determine whether the ortho‑cyano substituent confers enhanced potency or selectivity relative to previously tested analogs.

Computational Docking and Molecular Dynamics Studies Leveraging the Ortho-Cyano Conformational Constraint

Deploy the compound in structure‑based drug design campaigns where the ortho‑cyano group's potential to form an intramolecular N–H···N≡C interaction restricts the conformational space of the anilide moiety. This conformational pre‑organization may reduce the entropic penalty of binding to targets with narrow, well‑defined hydrogen‑bond acceptor geometries, making the compound a valuable tool for testing conformational‑restriction hypotheses in silico before committing to synthesis of more complex analogs.

Application
Selection Property
Validation Focus
Antiviral SAR probe expansion
Aromatic N-aryl variant for chemotype profiling
Ad-5 and ECHO-9 screening context; potency benchmarking
Positional isomer pair analysis
Ortho- vs. para-cyanophenyl comparison
Target-binding geometry and cytotoxicity endpoint review
Antiproliferative screening
Leukemia and solid tumor cell-model response
Cell-viability endpoint review; selectivity profiling
Computational docking and MD studies
Conformational constraint hypothesis testing
Entropic penalty reduction; hydrogen-bond geometry review
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